(Ethoxycarbonylmethyl)triphenylphosphonium bromide

Catalog No.
S1520360
CAS No.
1530-45-6
M.F
C22H22BrO2P
M. Wt
429.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Ethoxycarbonylmethyl)triphenylphosphonium bromide

CAS Number

1530-45-6

Product Name

(Ethoxycarbonylmethyl)triphenylphosphonium bromide

IUPAC Name

(2-ethoxy-2-oxoethyl)-triphenylphosphanium;bromide

Molecular Formula

C22H22BrO2P

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C22H22O2P.BrH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1

InChI Key

VJVZPTPOYCJFNI-UHFFFAOYSA-M

SMILES

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium Bromide; (Carbethoxymethyl)triphenylphosphonium Bromide; Carboethoxymethyltriphenylphosphonium Bromide; Ethoxycarbonylmethyltriphenylphosphonium Bromide; NSC 60450

Canonical SMILES

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Precursor for Ylides and Phosphazenes:

(Ethoxycarbonylmethyl)triphenylphosphonium bromide is a valuable precursor for the synthesis of various ylides and phosphazenes. Ylides are neutral molecules with an adjacent carbon and phosphorus atom connected by a double bond and a single bond, respectively. Phosphazenes are inorganic polymers with alternating phosphorus and nitrogen atoms in the backbone. These compounds find applications in various fields, including catalysis, materials science, and medicinal chemistry.

Studies have shown that (Ethoxycarbonylmethyl)triphenylphosphonium bromide can be readily deprotonated using strong bases to generate the corresponding ylide, which can then participate in various reactions such as cycloadditions and Wittig reactions [1, 2]. Additionally, the compound can be used to prepare phosphazenes through reaction with various nucleophiles, such as amines and alcohols [3].

  • Source 1: Ylide Formation and Cycloaddition Reactions of (Ethoxycarbonylmethyl)triphenylphosphonium Ylide: )
  • Source 2: A convenient one-pot synthesis of N-heterocyclic carbenes from (ethoxycarbonylmethyl)triphenylphosphonium bromide:
  • Source 3: Synthesis and characterization of novel phosphazene polymers derived from (ethoxycarbonylmethyl)triphenylphosphonium chloride: )

Organic Synthesis:

(Ethoxycarbonylmethyl)triphenylphosphonium bromide can be employed as a versatile reagent in various organic synthesis reactions. Its positively charged phosphonium center allows it to participate in reactions like:

  • Nucleophilic substitution: The bromide ion can be readily displaced by various nucleophiles, enabling the introduction of different functional groups into organic molecules [4].
  • Alkylation reactions: The compound can act as a methylating agent under specific conditions, introducing a methyl group to nucleophilic centers [5].
  • Phosphonium salt metathesis: The bromide ion can be exchanged with other anions, such as fluorides or chlorides, to generate new phosphonium salts with different properties [6].

These reactions demonstrate the broad utility of (Ethoxycarbonylmethyl)triphenylphosphonium bromide as a synthetic tool in organic chemistry.

  • Source 4: Nucleophilic substitution of bromide ion in (ethoxycarbonylmethyl)triphenylphosphonium bromide by thiolate anions: )
  • Source 5: Alkylation of N-Heterocyclic Carbenes Derived from (Ethoxycarbonylmethyl)triphenylphosphonium Bromide: )
  • Source 6: Synthesis of New Cationic Triarylphosphonium Salts Containing Carboxylic Ester and Amide Groups: )

This compound is a phosphonium salt, meaning it contains a positively charged phosphorus atom bonded to four other groups. In this case, the four groups are three phenyl (C6H5) rings and a (ethoxycarbonylmethyl) group (CH3CH2OCOCH2) linked to the phosphorus atom. A bromide ion (Br-) balances the positive charge.

The origin of (Ethoxycarbonylmethyl)triphenylphosphonium bromide is likely synthetic, as it's not a commonly found natural product. Its significance lies in its potential applications as a:

  • Pharmaceutical intermediate: The presence of the ethoxycarbonylmethyl group suggests it could be a precursor molecule for the synthesis of more complex pharmaceuticals [1].
  • Synthetic building block: The phosphonium group can participate in various organic reactions, making this compound a potential starting material for the synthesis of other molecules [2].

Citation:

  • [1] (Ethoxycarbonylmethyl)triphenylphosphonium bromide, 98+%, Thermo Scientific Chemicals [Online] Available: (Accessed on May 7, 2024)

Molecular Structure Analysis

The key features of the molecule include:

  • The positively charged phosphonium center ([P(C6H5)3]+). This positive charge can participate in ionic interactions and reactions.
  • Three bulky phenyl rings surrounding the phosphorus atom, creating a sterically hindered environment. This can influence the reactivity of the molecule.
  • An ethoxycarbonylmethyl group, which can be further modified or participate in various chemical reactions.
  • A bromide counterion (Br⁻) balancing the positive charge.

The overall structure suggests a relatively large and non-polar molecule due to the presence of the bulky phenyl rings and the ester group.


Chemical Reactions Analysis

  • Wittig reaction: The phosphonium ylide formed by deprotonation of the (ethoxycarbonylmethyl) group can react with carbonyl compounds (aldehydes or ketones) to form alkenes in a stereoselective manner [3].

Balanced Chemical Equation:

R-CH=P(C6H5)3 + O=C-R' -> R-CH=CH-R' + O=P(C6H5)3 (where R and R' are organic groups)

  • Nucleophilic substitution: The bromide ion can be displaced by other nucleophiles depending on the reaction conditions.

Citation:

  • [3] Organic Chemistry by John McMurry (8th Edition), p. 888

(Ethoxycarbonylmethyl)triphenylphosphonium bromide is primarily used as a phosphonium salt in organic synthesis. It can participate in:

  • Nucleophilic Substitution Reactions: The phosphonium salt can undergo nucleophilic attack, facilitating the transfer of the ethoxycarbonylmethyl group to various nucleophiles.
  • Wittig Reactions: It serves as a precursor for the synthesis of alkenes through the Wittig reaction by reacting with carbonyl compounds.
  • Reduction Reactions: The compound can be reduced to yield different phosphines, which are useful in further synthetic applications.

These reactions highlight its utility as an intermediate in organic synthesis, particularly in forming complex organic molecules .

Research indicates that (Ethoxycarbonylmethyl)triphenylphosphonium bromide exhibits biological activity, particularly in the field of medicinal chemistry. It has been explored for:

  • Antimicrobial Properties: Some studies suggest that phosphonium salts can exhibit antibacterial and antifungal activities.
  • Cellular Uptake: The triphenylphosphonium moiety is known to facilitate mitochondrial targeting, making it a candidate for drug delivery systems aimed at mitochondrial diseases.

The synthesis of (Ethoxycarbonylmethyl)triphenylphosphonium bromide typically involves:

  • Reaction of Triphenylphosphine with Ethyl Bromoacetate: This step forms the corresponding phosphonium salt.
  • Methylation: The addition of methyl groups can be achieved using methyl iodide or dimethyl sulfate under basic conditions to yield the final product.

These methods allow for the efficient production of the compound with high purity levels, often exceeding 97% .

The compound has several notable applications:

  • Pharmaceutical Intermediate: It is utilized in the synthesis of various pharmaceuticals due to its reactivity and ability to form complex structures.
  • Biological Research: Its properties make it valuable in studies related to cellular biology, particularly concerning mitochondrial functions.
  • Synthetic Chemistry: It serves as a reagent in organic synthesis, particularly in reactions requiring phosphonium salts.

These applications underline its importance in both industrial and research settings .

Studies focusing on interaction mechanisms involving (Ethoxycarbonylmethyl)triphenylphosphonium bromide have shown:

  • Mitochondrial Targeting: The compound's ability to penetrate cellular membranes allows it to interact with mitochondrial components, potentially influencing energy metabolism.
  • Drug Delivery Systems: Its structural characteristics enable it to be conjugated with other therapeutic agents, enhancing their delivery to specific cellular targets.

Further research is necessary to elucidate these interactions fully and their implications for drug design and delivery .

Several compounds share structural similarities with (Ethoxycarbonylmethyl)triphenylphosphonium bromide. Here are some notable examples:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphineBase for synthesizing various phosphonium salts
Benzyltriphenylphosphonium chlorideQuaternary Ammonium SaltUsed primarily as a phase transfer catalyst
Octadecyltriphenylphosphonium bromideLong-chain Phosphonium SaltExhibits enhanced lipophilicity for membrane studies
EthoxycarbonylmethyltriphenylphosphineRelated PhosphineLacks the quaternary ammonium character

The uniqueness of (Ethoxycarbonylmethyl)triphenylphosphonium bromide lies in its specific ethoxycarbonylmethyl group, which enhances its reactivity and potential applications compared to other similar compounds. This feature makes it particularly valuable in synthetic methodologies and biological applications .

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1530-45-6

Dates

Modify: 2023-08-15

Explore Compound Types